1,1,9,9-Tetraethoxynona-2,4,6-triene
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Overview
Description
1,1,9,9-Tetraethoxynona-2,4,6-triene is an organic compound characterized by its unique structure, which includes multiple ethoxy groups and conjugated double bonds.
Preparation Methods
The synthesis of 1,1,9,9-Tetraethoxynona-2,4,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxy-substituted alkenes and alkynes, which undergo a series of addition and elimination reactions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1,1,9,9-Tetraethoxynona-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different substituted products.
Scientific Research Applications
1,1,9,9-Tetraethoxynona-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,9,9-Tetraethoxynona-2,4,6-triene involves its interaction with molecular targets through its conjugated double bonds and ethoxy groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,1,9,9-Tetraethoxynona-2,4,6-triene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another conjugated polyene, but with a different ring structure and reactivity.
Cycloheptatriene: A smaller ring system with similar conjugated double bonds but different chemical properties.
Cyclopentadiene: A five-membered ring with conjugated double bonds, often used in the synthesis of more complex aromatic compounds.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
63255-16-3 |
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Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1,9,9-tetraethoxynona-2,4,6-triene |
InChI |
InChI=1S/C17H30O4/c1-5-18-16(19-6-2)14-12-10-9-11-13-15-17(20-7-3)21-8-4/h9-14,16-17H,5-8,15H2,1-4H3 |
InChI Key |
NFMAWWYAWGPDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=CC=CC=CC(OCC)OCC)OCC |
Origin of Product |
United States |
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